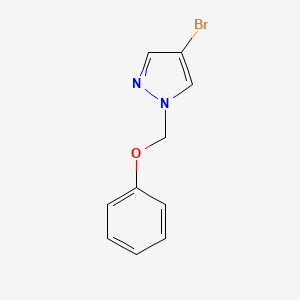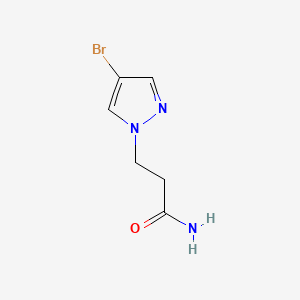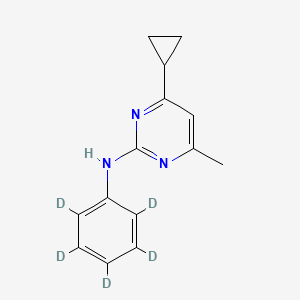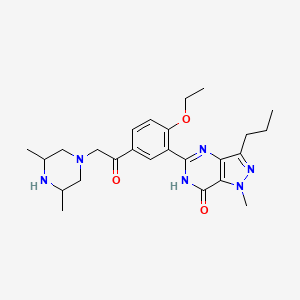
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is a biochemical used for proteomics research . It is also known as 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt . The molecular formula is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 .
Synthesis Analysis
The synthesis of this compound is based on a conjugate 1,4-addition of azide ion on the α, β -unsaturated ketone . This compound is a derivative of the diamino-sugar component of the antibiotic nebramycin factor 6 .Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds. These include 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Physical and Chemical Properties Analysis
The molecular formula of this compound is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Properties
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves the conversion of D-ribose to the target compound through a series of reactions.", "The key step involves the protection of the hydroxyl groups of D-ribose, followed by selective reduction of the carbonyl group at C-2 position and subsequent amino group protection.", "The protected intermediate is then subjected to selective deprotection, followed by amino group protection and final deprotection to yield the target compound." ], "Starting Materials": [ "D-ribose", "Acetic anhydride", "Methanol", "Hydrogen gas", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of D-ribose using acetic anhydride and methanol", "Selective reduction of the carbonyl group at C-2 position using sodium borohydride and methanol", "Protection of the amino group at C-2 position using ammonium chloride and acetic anhydride", "Selective deprotection of the hydroxyl groups at C-3, C-4 and C-5 positions using hydrochloric acid", "Protection of the amino group at C-6 position using acetic anhydride and methanol", "Final deprotection using hydrochloric acid to yield 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride" ] } | |
CAS No. |
111170-72-0 |
Molecular Formula |
C6H16Cl2N2O3 |
Molecular Weight |
235.105 |
IUPAC Name |
(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1 |
InChI Key |
IQOCWSCHILQANJ-OSLQSQMHSA-N |
SMILES |
C(C(C=O)N)C(C(CN)O)O.Cl.Cl |
Synonyms |
Nebrosamine Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)






